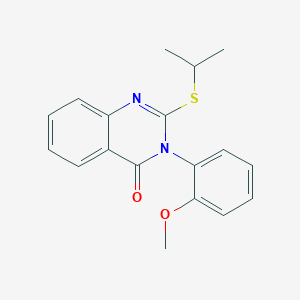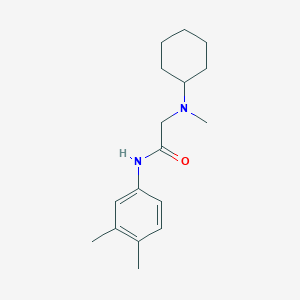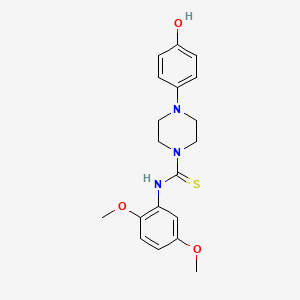
5-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
説明
5-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is an organic compound that has gained significant attention in scientific research in recent years. This compound is also known as IPOP and belongs to the class of oxadiazole derivatives. It possesses several unique properties that make it a valuable compound in various fields of research.
作用機序
The mechanism of action of IPOP is not fully understood. However, it is believed that IPOP exerts its biological activity by interacting with specific targets in cells. It has been suggested that IPOP may inhibit the activity of enzymes involved in cell division, which could explain its antimicrobial activity.
Biochemical and Physiological Effects:
IPOP has been shown to have several biochemical and physiological effects. In addition to its antimicrobial activity, IPOP has also been shown to exhibit anti-inflammatory and antioxidant properties. These properties make IPOP a promising compound for the treatment of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using IPOP in lab experiments is its high purity. The synthesis method of IPOP allows for the production of a highly pure compound, which is essential for many types of experiments. Another advantage of IPOP is its stability, which makes it a valuable compound for long-term studies.
However, there are also some limitations associated with the use of IPOP in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, IPOP is a relatively new compound, and its biological activity and toxicity are not yet fully understood.
将来の方向性
There are several future directions for research on IPOP. One potential direction is the development of new synthesis methods that can improve the yield and purity of IPOP. Another direction is the investigation of the biological activity of IPOP in more detail. This could include studies on the mechanism of action of IPOP and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a valuable compound with several unique properties. Its high purity and stability make it a valuable compound for lab experiments, and its potential applications in organic electronics, photovoltaics, and antimicrobial research make it a promising compound for future research. Further studies on IPOP are necessary to fully understand its biological activity and potential applications.
科学的研究の応用
IPOP has a wide range of applications in scientific research. One of the most prominent applications of IPOP is in the field of organic electronics. IPOP is a promising material for the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent electron transport properties.
IPOP also has potential applications in the field of photovoltaics. It has been demonstrated that IPOP can be used as an electron acceptor in organic solar cells, which can significantly improve the efficiency of these devices.
In addition to these applications, IPOP has also been studied for its antimicrobial properties. Several studies have shown that IPOP exhibits potent antimicrobial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(2)22-16-10-6-14(7-11-16)18-19-17(20-23-18)13-4-8-15(21-3)9-5-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGRCAYTSXIWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-cyanoethyl)-2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4690952.png)



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4690983.png)
![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)
![1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4690999.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea](/img/structure/B4691004.png)
![{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4691015.png)
![methyl 5-(aminocarbonyl)-2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4691022.png)
![3-(4-methoxyphenyl)-5-[(9-oxo-9H-fluoren-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4691027.png)
![N-cycloheptyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4691030.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4691035.png)